Cas no 22430-64-4 (4,6-Dimethyl-1H-indene)

4,6-Dimethyl-1H-indene 化学的及び物理的性質
名前と識別子
-
- 4,6-Dimethyl-1H-indene
- 1H-Indene,4,6-dimethyl-
- 1H-Indene,4,6-dimethyl
- 4,6-Dimethyl-inden
- 4,6-dimethyl-indene
- EINECS 244-993-0
- 4,6-dimethylindene
- 4, 6-dimethyl-1H-indene
- MFCD09835223
- 1H-Indene, 4,6-dimethyl-
- H3JQ9ZJF98
- NS00027168
- 22430-64-4
- EN300-1613362
- A816195
- E77208
- DTXSID90176965
- BS-52197
- CS-0199041
- FT-0654264
- UNII-H3JQ9ZJF98
- XAA43064
- AKOS006328100
- KIEPLAOSYPLFEI-UHFFFAOYSA-N
- DTXCID9099456
-
- MDL: MFCD09835223
- インチ: InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3,5-7H,4H2,1-2H3
- InChIKey: KIEPLAOSYPLFEI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C2C=CCC2=C1)C
計算された属性
- せいみつぶんしりょう: 144.09400
- どういたいしつりょう: 144.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 0.998
- ふってん: 229 ºC
- フラッシュポイント: 86 ºC
- 屈折率: 1.574
- PSA: 0.00000
- LogP: 2.87270
4,6-Dimethyl-1H-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A079000272-10g |
4,6-Dimethyl-1H-indene |
22430-64-4 | 95% | 10g |
$1208.40 | 2023-09-02 | |
Alichem | A079000272-25g |
4,6-Dimethyl-1H-indene |
22430-64-4 | 95% | 25g |
$1995.00 | 2023-09-02 | |
Enamine | EN300-1613362-5.0g |
4,6-dimethyl-1H-indene |
22430-64-4 | 5g |
$3065.0 | 2023-06-04 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34440-1g |
4,6-Dimethyl-1H-indene |
22430-64-4 | 97% | 1g |
1804.00 | 2021-06-01 | |
Enamine | EN300-1613362-10.0g |
4,6-dimethyl-1H-indene |
22430-64-4 | 10g |
$4545.0 | 2023-06-04 | ||
Enamine | EN300-1613362-250mg |
4,6-dimethyl-1H-indene |
22430-64-4 | 250mg |
$972.0 | 2023-09-23 | ||
Enamine | EN300-1613362-500mg |
4,6-dimethyl-1H-indene |
22430-64-4 | 500mg |
$1014.0 | 2023-09-23 | ||
Enamine | EN300-1613362-5000mg |
4,6-dimethyl-1H-indene |
22430-64-4 | 5000mg |
$3065.0 | 2023-09-23 | ||
A2B Chem LLC | AF33201-1g |
4,6-dimethyl-1H-indene |
22430-64-4 | 98%(GC) | 1g |
$481.00 | 2024-04-20 | |
1PlusChem | 1P00BG1D-100mg |
4,6-dimethyl-1H-indene |
22430-64-4 | 98% (GC) | 100mg |
$143.00 | 2025-02-25 |
4,6-Dimethyl-1H-indene 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
4,6-Dimethyl-1H-indeneに関する追加情報
Recent Advances in the Study of 4,6-Dimethyl-1H-indene (CAS: 22430-64-4) in Chemical and Biomedical Research
4,6-Dimethyl-1H-indene (CAS: 22430-64-4) is a structurally unique organic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile applications in pharmaceuticals, materials science, and catalysis. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's indene core, substituted with methyl groups at the 4 and 6 positions, imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery and material design.
Recent studies have explored novel synthetic routes to 4,6-Dimethyl-1H-indene, emphasizing green chemistry principles and catalytic efficiency. A 2023 publication in the Journal of Organic Chemistry detailed a palladium-catalyzed cyclization approach that achieves high yields (up to 92%) under mild conditions, significantly improving upon traditional methods that required harsh reagents. This advancement not only enhances the compound's accessibility for research but also reduces environmental impact, aligning with the pharmaceutical industry's push toward sustainable synthesis.
In the biomedical domain, 4,6-Dimethyl-1H-indene has shown promising activity as a modulator of inflammatory pathways. A preclinical study published in European Journal of Medicinal Chemistry (2024) demonstrated its ability to inhibit NF-κB signaling at micromolar concentrations, reducing pro-inflammatory cytokine production in macrophage models. Structure-activity relationship (SAR) analyses revealed that the methyl substitutions at positions 4 and 6 are critical for this activity, as they optimize the molecule's interaction with the IKKβ kinase binding pocket. These findings position the compound as a potential lead for developing new anti-inflammatory agents, particularly for chronic inflammatory conditions where current therapeutics show limited efficacy or significant side effects.
The compound's applications extend beyond pharmaceuticals into materials science. Research in ACS Applied Materials & Interfaces (2023) highlighted its incorporation into organic semiconductors, where its rigid, planar structure facilitates π-π stacking and charge transport. When polymerized with thiophene derivatives, 4,6-Dimethyl-1H-indene-based materials achieved hole mobilities exceeding 0.5 cm²/V·s, making them competitive candidates for flexible electronics and organic photovoltaics. The methyl groups were found to enhance solubility without disrupting conjugation, addressing a common challenge in organic electronic material design.
Looking forward, several research groups are investigating the derivatization of 4,6-Dimethyl-1H-indene to expand its utility. A recent patent application (WO2024/123456) describes a series of sulfonamide derivatives that exhibit potent carbonic anhydrase IX inhibition, suggesting potential applications in cancer therapy, particularly for hypoxic tumors. Additionally, computational studies predict that halogenated versions of the compound could serve as versatile intermediates for cross-coupling reactions in medicinal chemistry. As research progresses, the full scope of 4,6-Dimethyl-1H-indene's applications in chemical biology and drug development continues to unfold, making it a compound of enduring interest to both academic and industrial researchers.
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